molecular formula C8H12N2O B12915208 5-Methyl-2-propylpyrimidin-4(3H)-one CAS No. 98489-53-3

5-Methyl-2-propylpyrimidin-4(3H)-one

Cat. No.: B12915208
CAS No.: 98489-53-3
M. Wt: 152.19 g/mol
InChI Key: MUWRDYZINXXTSJ-UHFFFAOYSA-N
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Description

Significance of Pyrimidinone Derivatives in Contemporary Medicinal Chemistry

The pyrimidinone nucleus is recognized as a "privileged scaffold" in drug discovery. This designation is attributed to its ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. nih.gov Pyrimidine (B1678525) derivatives are fundamental components of life, forming the structural basis for nucleobases such as thymine, cytos, and uracil, which are essential building blocks of DNA and RNA. nih.gov This inherent biological relevance has inspired medicinal chemists to explore synthetic pyrimidinone analogues for therapeutic purposes. nih.gov

The versatility of the pyrimidinone ring allows for substitutions at various positions, enabling the fine-tuning of a compound's physicochemical properties and biological activity. nih.gov This structural adaptability has led to the development of numerous pyrimidine-based drugs with applications across a spectrum of diseases. Research has demonstrated that compounds containing the pyrimidine nucleus exhibit a wide range of biological effects, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive activities. nih.gov The position of different substituents on the pyrimidine core has been shown to greatly influence the resulting biological activity, a key principle in the field of structure-activity relationship (SAR) studies. nih.gov

Table 1: Selected Biological Activities of Pyrimidinone Derivatives

Biological Activity Example Scaffold/Derivative Class Reference
Anticancer Fused Pyrimidines (e.g., Pyrido[2,3-d]pyrimidines) frontiersin.org
Anti-inflammatory Diaryl-1,2,4-triazolo[3,4-a]pyrimidines nih.gov
Antimicrobial Thiazolo[4,5-b]pyridin-2-ones mdpi.com
Antitubercular Pyrazolo[1,5-a]pyrimidin-7(4H)-ones acs.org
Antihypertensive General Pyrimidine Derivatives nih.gov
PAK1 Kinase Inhibition 2-Arylamino-4-aryl-pyrimidines nih.gov

Contextualization of 5-Methyl-2-propylpyrimidin-4(3H)-one within Pyrimidinone Chemical Space

To understand the potential research value of this compound, it is necessary to analyze its constituent parts in the context of known structure-activity relationships for the pyrimidinone class. The biological and chemical behavior of the molecule is determined by the interplay of the pyrimidinone core and its specific substituents.

The Pyrimidinone Core: As established, the 4(3H)-one tautomer of the pyrimidinone ring is a common feature in biologically active molecules, providing a stable scaffold for molecular interactions.

The 5-Methyl Group: Substitution at the 5-position of the pyrimidine ring is a common strategy in medicinal chemistry. In some contexts, the addition of a methyl group at this position can have significant effects. For instance, in the development of dihydroorotate (B8406146) dehydrogenase inhibitors, SAR studies have shown that there is a steric limitation at the 5-position, and the introduction of a methyl group can influence enzyme binding. nih.gov Conversely, in other molecular frameworks like furo[2,3-d]pyrimidines, a 5-methyl group is a key feature of potent microtubule targeting agents with significant antitumor effects. nih.gov The presence of this group in this compound could therefore be critical in dictating its interaction with specific biological targets.

The 2-Propyl Group: The nature of the substituent at the 2-position of the pyrimidinone ring is also a key determinant of activity. The presence of short alkyl chains, such as a propyl group, can influence the molecule's lipophilicity, solubility, and steric profile. SAR studies on pyrido[2,3-d]pyrimidinone derivatives have explored the impact of short alkyl chains at this position, noting that linear chains can lead to a loss of inhibitory activity in certain assays compared to branched or aromatic substituents. frontiersin.org However, in other series, such as 2-alkyl-substituted thieno[2,3-d]pyrimidines, the presence of groups like ethyl has been part of the design of compounds with antiproliferative properties. mdpi.com The 2-propyl group in the target compound provides a non-aromatic, lipophilic feature that would distinguish its binding properties from the many 2-aryl substituted pyrimidinones (B12756618) that have been studied. nih.gov

Therefore, this compound exists as a unique combination of these structural motifs. While it lacks the extensive study of other analogues, its structure represents a logical point of exploration within the vast chemical space of pyrimidinones, offering a distinct profile that could yield novel biological activities.

Table 2: Chemical Properties of this compound

Property Value
Molecular Formula C₈H₁₂N₂O
Molecular Weight 152.19 g/mol
IUPAC Name This compound
Core Scaffold Pyrimidinone
Substituents 5-methyl, 2-propyl

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

98489-53-3

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

5-methyl-2-propyl-1H-pyrimidin-6-one

InChI

InChI=1S/C8H12N2O/c1-3-4-7-9-5-6(2)8(11)10-7/h5H,3-4H2,1-2H3,(H,9,10,11)

InChI Key

MUWRDYZINXXTSJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=C(C(=O)N1)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 5 Methyl 2 Propylpyrimidin 4 3h One and Its Analogues

Established Synthetic Pathways for Pyrimidin-4(3H)-one Core Structures

The construction of the pyrimidin-4(3H)-one core is a well-established area of heterocyclic chemistry, with several reliable methods available. These can be broadly categorized into cyclocondensation approaches and modifications of existing pyrimidine (B1678525) rings through alkylation and substitution reactions.

Alkylation and Substitution Reactions

While less common for the de novo synthesis of the core structure, alkylation and substitution reactions are fundamental to the modification and functionalization of pre-existing pyrimidin-4(3H)-one rings. These reactions can be used to introduce the 2-propyl and 5-methyl groups onto a pyrimidinone precursor. For instance, a pre-synthesized pyrimidin-4(3H)-one could be subjected to alkylation at the C5 position, followed by functionalization at the C2 position.

The alkylation of pyrimidinones (B12756618) can be complex due to the presence of multiple nucleophilic centers (N1, N3, and the exocyclic oxygen), leading to potential mixtures of N- and O-alkylated products. The regioselectivity of these reactions is influenced by factors such as the nature of the alkylating agent, the solvent, the base used, and the substitution pattern on the pyrimidinone ring. For instance, direct alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones with alkyl halides often yields a mixture of N- and O-alkylated products. nih.gov

Substitution reactions are also crucial for introducing various functionalities. For example, a leaving group, such as a halogen or a sulfonyl group, at the 2-position of the pyrimidine ring can be displaced by a propyl nucleophile, which could be introduced via an organometallic reagent.

Cyclocondensation Approaches

The most direct and widely employed method for the synthesis of the 5-Methyl-2-propylpyrimidin-4(3H)-one core is the cyclocondensation reaction. This typically involves the reaction of a three-carbon component with a source of the N-C-N fragment.

A classic and highly effective method is the Pinner synthesis, which involves the condensation of a β-keto ester with an amidine. To synthesize this compound, the logical choice of reactants would be butyramidine (or its hydrochloride salt) and ethyl 2-methylacetoacetate.

The general mechanism for this reaction involves the initial nucleophilic attack of the amidine on the keto group of the β-keto ester, followed by an intramolecular cyclization via attack of the second amidine nitrogen on the ester carbonyl. Subsequent dehydration leads to the formation of the pyrimidin-4(3H)-one ring.

Reactant 1Reactant 2ProductReaction Type
ButyramidineEthyl 2-methylacetoacetateThis compoundPinner Synthesis (Cyclocondensation)

This approach is highly modular, allowing for the synthesis of a wide variety of substituted pyrimidin-4(3H)-ones by simply changing the amidine and β-keto ester starting materials.

Targeted Derivatization Strategies for Pyrimidin-4(3H)-ones

Once the this compound core is synthesized, it can be further modified to create a library of analogues with diverse properties. These modifications can be targeted at exocyclic positions or can involve the fusion of additional rings to the pyrimidinone moiety.

Functionalization at Exocyclic Positions

Functionalization at the exocyclic positions, namely the N1, N3, and the C5-methyl group, allows for the fine-tuning of the molecule's steric and electronic properties.

Alkylation at the nitrogen atoms (N1 and N3) is a common derivatization strategy. The choice of N1 versus N3 alkylation can often be controlled by the reaction conditions and the steric hindrance around the nitrogen atoms. For instance, N-alkylation of pyrimidin-4(3H)-one has been demonstrated using various alkylating agents. mdpi.com The presence of the 5-methyl group may influence the regioselectivity of N-alkylation.

The C5-methyl group can also be a site for functionalization. For example, radical halogenation could introduce a handle for further synthetic transformations, such as nucleophilic substitution to introduce amines, ethers, or other functional groups.

PositionReaction TypeReagentsPotential Products
N1/N3AlkylationAlkyl halides, BaseN1/N3-alkyl-5-methyl-2-propylpyrimidin-4(3H)-one
C5-methylHalogenationN-Bromosuccinimide (NBS), Initiator5-(Bromomethyl)-2-propylpyrimidin-4(3H)-one

Formation of Fused Heterocyclic Systems Containing the Pyrimidinone Moiety

Fusing a second heterocyclic ring to the pyrimidinone core can significantly alter the molecule's shape, rigidity, and biological activity. A prominent example is the synthesis of pyrido[2,3-d]pyrimidinones.

The synthesis of pyrido[2,3-d]pyrimidinones typically starts from an appropriately substituted aminopyrimidine. jocpr.commdpi.comnih.gov To apply this to this compound, it would first need to be converted to an aminopyrimidine derivative, for example, 4-amino-5-methyl-2-propylpyrimidine. This could potentially be achieved by converting the keto group at C4 to a leaving group (e.g., a chloride by treatment with POCl₃) followed by reaction with ammonia (B1221849) or an amine.

Once the 4-aminopyrimidine (B60600) is obtained, the fused pyridine (B92270) ring can be constructed by reacting it with a suitable three-carbon synthon. Common reagents for this purpose include α,β-unsaturated carbonyl compounds, 1,3-dicarbonyl compounds, or their equivalents. jocpr.com For instance, reaction with a 1,3-dicarbonyl compound in the presence of an acid catalyst can lead to a condensation reaction at the C5-position of the pyrimidine ring, followed by cyclization to form the pyridone ring.

Starting MaterialReagentFused System
4-Amino-5-methyl-2-propylpyrimidine1,3-Dicarbonyl Compound (e.g., Acetylacetone)Pyrido[2,3-d]pyrimidinone

This strategy allows for the creation of complex, polycyclic systems with a high degree of structural diversity, depending on the choice of the three-carbon component used for the annulation.

Pyrazolo[3,4-d]pyrimidinone Systems

The synthesis of pyrazolo[3,4-d]pyrimidinone systems, which are isosteres of purines like adenine, is a significant area of focus in medicinal chemistry due to their potential as inhibitors for various enzymes. nih.govresearchgate.net These compounds can be constructed from pyrimidinone precursors through several strategic cyclization reactions.

One common approach involves the use of enaminones as versatile starting materials. researchgate.net For instance, enaminones can be reacted with nitrogen-containing nucleophiles to build the fused pyrazole (B372694) ring. Another established method is the iodine-promoted cyclization of pyrazole carboxamides with benzaldehydes. researchgate.net

A key intermediate for many synthetic routes is a substituted pyrazolopyrimidinol, such as 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol. This compound can be further functionalized by reacting it with various alkylating agents like methyl iodide or phenacyl bromide in a solvent such as dimethylformamide (DMF) to yield a variety of N-substituted pyrazolo[3,4-d]pyrimidinones. nih.gov

The general synthetic scheme often involves the initial construction of a substituted pyrazole ring, which is then annulated with a pyrimidine ring, or vice versa. The specific reagents and conditions determine the final substitution pattern on the fused heterocyclic system.

Table 1: Synthetic Approaches to Pyrazolo[3,4-d]pyrimidinones

Precursor Reagent(s) Key Transformation Reference
Enaminones N-nucleophiles Cyclization researchgate.net
Pyrazole carboxamides Benzaldehydes, Iodine Cyclization researchgate.net
3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol Alkylating agents (e.g., methyl iodide) N-alkylation nih.gov
Imidazo[1,2-c]pyrimido[5,4-e]pyrimidinone Derivatives

The synthesis of more complex fused systems like imidazo[1,2-c]pyrimido[5,4-e]pyrimidinone derivatives involves multi-step sequences starting from pyrimidine building blocks. researchgate.net A representative synthesis begins with the transformation of a pyrimidine derivative, which is reacted with benzamidine (B55565) hydrochloride to form a key intermediate. researchgate.net

This intermediate can then be functionalized, for example, by reacting it with thiophosgene (B130339) to produce an isothiocyanate derivative. In a parallel step, a phenacyl amine can be prepared via the Delepine reaction from phenacyl bromide and hexamethylenetetramine. The subsequent reaction between the isothiocyanate and the phenacyl amine, typically in ethanol (B145695) with a triethylamine (B128534) catalyst, leads to the formation of the core imidazopyrimidinopyrimidine structure. researchgate.net This scaffold can then undergo further reactions to introduce additional diversity. researchgate.net

Triazine and Triazolo-Fused Pyrimidinones

The fusion of triazine or triazole rings to the pyrimidinone core creates another important class of heterocyclic compounds. The synthesis of triazolo[4,3-a]pyrimidin-5(1H)-ones, for example, can be achieved by reacting a pyrimidine thione or its 2-methylthio derivative with hydrazonoyl halides in the presence of a base like triethylamine. tubitak.gov.tr

An alternative route involves the reaction of the pyrimidine thione with active chloromethylene compounds. The resulting product can then be coupled with a diazonium salt, such as benzenediazonium (B1195382) chloride, which cyclizes in situ to form the fused triazolopyrimidinone (B1258933) system. tubitak.gov.tr

Another strategy for creating fused triazolo systems is the oxidative cyclization of hydrazones. A 2-hydrazinyl-pyrimidin-4(3H)-one can be condensed with various aldehydes to form hydrazone derivatives. These hydrazones can then undergo oxidative cyclization to yield the corresponding triazolo-fused pyrimidinones. tubitak.gov.tr The synthesis of related scaffolds like nih.govresearchgate.netresearchgate.nettriazolo[4,3-a]pyrazines often involves similar principles, such as the cyclization of a hydrazinyl intermediate. nih.gov

Table 2: Selected Methods for Triazolo-Fused Pyrimidinone Synthesis

Starting Pyrimidine Key Reagent Product Type Reference
Pyrimidine thione Hydrazonoyl halides Triazolo[4,3-a]pyrimidin-5(1H)-one tubitak.gov.tr
2-Hydrazinyl-pyrimidin-4(3H)-one Aldehydes, then oxidation Triazolo[4,3-a]pyrimidin-5(1H)-one tubitak.gov.tr
2-Hydrazinopyridine analogue Isothiocyanates 3-Amino- nih.govresearchgate.netresearchgate.net-triazolo pyridine organic-chemistry.org

Reactivity and Stability Considerations in Pyrimidin-4(3H)-one Synthesis

The synthesis and handling of pyrimidin-4(3H)-one derivatives are governed by their inherent reactivity and stability, which are significantly influenced by substituents and environmental conditions.

Influence of Substituent Electronic Effects on Reactivity

The electronic nature of substituents on the pyrimidine ring plays a critical role in directing its reactivity, particularly in electrophilic substitution reactions. csu.edu.auresearchgate.net The pyrimidine ring is inherently electron-deficient, but the presence of electron-donating groups (EDGs) at positions 2, 4, and 6 can activate the C-5 position towards electrophilic attack.

A subtle interplay exists between the electronic properties of different substituents. csu.edu.au For instance, in electrophilic nitrosation reactions, the presence of multiple activating groups is crucial. However, certain structural features, such as bulky alkyl groups or an aryl group on an amino substituent, can impede the reaction despite the presence of other activating groups. csu.edu.auresearchgate.net

The position of the substituent also dictates its effect. Studies on related heterocyclic systems like 3,4-pyridynes show that electron-withdrawing groups can polarize the molecule and create a preferred site for nucleophilic attack. nih.gov A similar principle applies to pyrimidinones, where the distribution of electron density, as influenced by various substituents, governs the molecule's reactivity towards both electrophiles and nucleophiles. Computational studies on purine (B94841) analogues have shown that substituents can significantly alter the π-electron structure and aromaticity of the heterocyclic rings, thereby modulating their chemical behavior. acs.org

Mitigation of Degradation Pathways under Oxidative or Hydrolytic Conditions

Pyrimidin-4(3H)-one and its analogues are susceptible to degradation under certain oxidative and hydrolytic conditions. Understanding the established degradation pathways of the pyrimidine ring is essential for developing strategies to mitigate these processes during synthesis and storage. researchgate.net

There are several known catabolic pathways for pyrimidines, including reductive and oxidative routes. nih.govnih.gov

Reductive Pathway : This common pathway involves the initial reduction of the C5-C6 double bond by dihydropyrimidine (B8664642) dehydrogenase (DPD), followed by hydrolytic ring opening. researchgate.net

Oxidative Pathway : This route can involve oxidation to intermediates like barbiturate (B1230296) before subsequent hydrolysis. nih.gov

RUT Pathway : A more direct oxidative cleavage occurs in the Rut pathway, where the ring is opened between the N-3 and C-4 positions without prior modification of the C5-C6 bond. nih.govresearchgate.net

To mitigate these degradation pathways in a laboratory or industrial setting, several precautions can be taken:

Control of pH : Hydrolytic cleavage of the pyrimidine ring is often pH-dependent. Maintaining a neutral or slightly acidic/basic pH (depending on the specific compound's stability profile) can minimize hydrolysis.

Exclusion of Oxidants : Protecting the compound from strong oxidizing agents and even atmospheric oxygen can prevent oxidative degradation. The use of inert atmospheres (e.g., nitrogen or argon) during reactions and storage is a common strategy.

Protection of Susceptible Sites : If the C5-C6 double bond is particularly labile to reduction or oxidation, synthetic strategies might involve its temporary protection or the use of substituents that sterically hinder attack at this position.

Temperature Control : Degradation reactions, like all chemical reactions, are temperature-dependent. Storing the compounds at low temperatures can significantly slow the rate of decomposition.

By understanding the electronic effects of substituents and the mechanisms of degradation, chemists can design more robust synthetic routes and ensure the long-term stability of this compound and its valuable derivatives.

Advanced Computational and Theoretical Investigations of Pyrimidin 4 3h One Molecular Systems

Quantum Chemical Characterization

Quantum chemical characterization employs computational methods to predict and analyze the intrinsic properties of a molecule. These theoretical approaches allow for a detailed understanding of the molecule's behavior at the atomic and electronic levels, which is fundamental to predicting its reactivity and potential applications.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mdpi.comsamipubco.com It is frequently employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. For pyrimidine (B1678525) derivatives, methods like B3LYP combined with basis sets such as 6-311G++(d,p) have been shown to provide results that correlate well with experimental data. irjweb.com The optimization process seeks the lowest energy conformation of the molecule, providing a precise three-dimensional structure.

Vibrational analysis, also performed using DFT, calculates the vibrational frequencies of the molecule. These computed frequencies correspond to specific molecular motions (stretching, bending, etc.) and can be used to predict the molecule's infrared (IR) and Raman spectra. This theoretical spectrum is invaluable for interpreting experimental spectroscopic data and confirming the presence of specific functional groups within the molecular structure.

Table 1: Representative Geometrical Parameters Calculated via DFT

ParameterBond/AngleTypical Calculated Value
Bond Length C=O~1.23 Å
N1-C2~1.38 Å
C5-C6~1.37 Å
C4-N3~1.40 Å
Bond Angle C2-N3-C4~120°
N1-C6-C5~118°
C5-C4-N3~117°
Note: These are typical values for pyrimidinone rings and serve as illustrative examples.

In 5-Methyl-2-propylpyrimidin-4(3H)-one, significant interactions would be expected between the lone pair orbitals of the nitrogen and oxygen atoms and the antibonding orbitals (π*) of the pyrimidine ring. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more intense interaction and greater stabilization of the molecule. acadpubl.eu

Table 2: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies

Donor NBOAcceptor NBOE(2) (kcal/mol)Type of Interaction
LP (O)π* (N3-C4)~ 25.5Lone Pair → Antibonding Pi
LP (N1)π* (C2-N3)~ 38.7Lone Pair → Antibonding Pi
π (C5-C6)π* (N1-C2)~ 18.2Pi Bond → Antibonding Pi
Note: Values are representative examples for heterocyclic systems to illustrate the concept.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. aimspress.commalayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive. aimspress.com From the HOMO and LUMO energies, other quantum chemical parameters such as ionization potential, electron affinity, electronegativity, and chemical hardness can be calculated to further describe the molecule's reactivity. scribd.com

Table 3: Quantum Chemical Parameters Derived from FMO Analysis

ParameterFormulaSignificance
E_HOMO -Electron-donating ability
E_LUMO -Electron-accepting ability
Energy Gap (ΔE) E_LUMO - E_HOMOChemical reactivity and stability
Ionization Potential (I) -E_HOMOEnergy needed to remove an electron
Electron Affinity (A) -E_LUMOEnergy released when accepting an electron
Electronegativity (χ) (I + A) / 2Tendency to attract electrons
Chemical Hardness (η) (I - A) / 2Resistance to change in electron distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. malayajournal.org It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. aimspress.comnih.gov The map is color-coded: red areas indicate regions of high electron density (negative potential), which are attractive to electrophiles, while blue areas represent regions of low electron density (positive potential), which are susceptible to nucleophilic attack. nih.gov Green areas denote neutral potential.

For this compound, the MEP map would likely show a region of strong negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The nitrogen atoms in the ring would also contribute to negative potential regions. Conversely, the hydrogen atoms, particularly the one on N3, would be associated with positive potential, making them potential sites for hydrogen bonding.

Computational methods can predict the thermodynamical properties of a molecule, such as its heat capacity (C), entropy (S), and enthalpy (H), as a function of temperature. These calculations provide crucial information about the thermal stability and behavior of the compound under different thermal conditions.

Non-Linear Optical (NLO) properties describe a material's ability to alter the properties of light passing through it. jhuapl.edu For organic molecules, particularly those with π-conjugated systems, computational chemistry can predict NLO behavior by calculating parameters like the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β₀). researchgate.netnih.gov Molecules with significant NLO properties, often characterized by large hyperpolarizability values, are of interest for applications in telecommunications and optical signal processing. researchgate.netresearchgate.net

Table 4: Calculated Thermodynamical and NLO Properties

PropertySymbolDescription
Dipole Moment μMeasure of molecular polarity
Polarizability αAbility of the electron cloud to be distorted by an electric field
Hyperpolarizability β₀Measure of the second-order NLO response
Entropy SMeasure of the disorder of the system
Heat Capacity CAmount of heat required to raise the temperature
Note: These properties can be calculated using DFT methods to assess the molecule's potential for various applications.

Elucidation of Tautomerism and Conformational Preferences

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. nih.gov Pyrimidin-4(3H)-one can exist in different tautomeric forms, primarily the keto (amide) form and the enol (aromatic hydroxyl) form, known as 4-hydroxypyrimidine. Computational studies can determine the relative stability of these tautomers by calculating their total energies. nih.gov These calculations can predict which tautomer is predominant in the gas phase or in different solvents, which is crucial for understanding its chemical behavior and biological interactions. nih.govresearchgate.net

Conformational analysis investigates the different spatial arrangements of a molecule that arise from the rotation around single bonds. For this compound, the orientation of the 2-propyl group relative to the pyrimidine ring can be studied. By performing a potential energy surface scan, where the dihedral angle of the propyl group is systematically rotated, computational methods can identify the most stable conformer (the one with the lowest energy). aimspress.comnih.gov This information is vital for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors.

Spectroscopic Resolution of Tautomeric Forms (e.g., NMR, X-ray Diffraction)

The tautomerism of pyrimidin-4(3H)-one derivatives is a critical aspect of their chemical behavior and biological activity. These compounds can exist in equilibrium between the keto form (pyrimidin-4(3H)-one) and the enol form (4-hydroxypyrimidine). Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray Diffraction are pivotal in elucidating the predominant tautomeric form in different states.

For the broader class of pyrimidinones (B12756618), studies have shown that the keto form is generally favored. chemicalbook.com Infrared (IR) and NMR spectroscopy are powerful tools for investigating this equilibrium in solution. researchgate.net For instance, in the IR spectra, the presence of a strong carbonyl (C=O) absorption band is indicative of the keto tautomer. In ¹H NMR spectra, the chemical shifts of protons attached to the pyrimidine ring and the presence of an N-H proton signal can help distinguish between the tautomers.

X-ray crystallography provides definitive evidence of the tautomeric form present in the solid state. For many heterocyclic compounds, including pyrimidine derivatives, single-crystal X-ray diffraction studies have confirmed the predominance of one tautomer over another. mdpi.com

Table 1: Spectroscopic Methods for Tautomer Analysis

Spectroscopic TechniqueInformation Provided
NMR Spectroscopy Elucidates the solution-state structure and can quantify the ratio of tautomers in equilibrium.
X-ray Diffraction Determines the precise solid-state molecular structure, confirming the dominant tautomer in the crystal lattice.
IR Spectroscopy Identifies functional groups (e.g., C=O vs. O-H) to indicate the presence of keto or enol forms.

Computational Modeling of Tautomeric Equilibria and Interconversion

Computational chemistry offers a powerful approach to understanding the tautomeric equilibria and the energy barriers for interconversion in pyrimidin-4(3H)-one systems. Quantum chemical methods can be employed to calculate the relative stabilities of the different tautomeric forms.

A computational study on the parent 4(3H)-pyrimidinone molecule revealed that the keto form is the most stable tautomer. chemicalbook.com Such studies often utilize methods like Density Functional Theory (DFT) to model the electronic structure and predict the energies of the tautomers. chemrxiv.org The relative energies of the tautomers provide insight into the position of the tautomeric equilibrium. It has been shown that for isolated 4-pyrimidone and its analogs, the 4-keto structure is the most stable, and the presence of water does not alter this stability order. chemicalbook.com

Furthermore, computational models can elucidate the mechanism of interconversion between tautomers. This can occur through intramolecular proton transfer or be mediated by solvent molecules. Calculations can determine the transition state energies, which correspond to the activation energy required for the tautomerization process. For 4-pyrimidone, intramolecular proton migration has a high activation energy, but this is significantly reduced in the presence of water, which can facilitate the proton transfer. chemicalbook.com

A detailed computational analysis of 2-hydroxypyridine (B17775) and 4(3H)-pyrimidinone highlighted that the introduction of a nitrogen atom in the ring shifts the equilibrium towards the ketonic form in the pyrimidine derivative. nih.govacs.org This shift is explained by factors such as aromaticity, intramolecular hydrogen bonds, and electronic delocalization. nih.govacs.org

Table 2: Computational Approaches for Tautomerism Study

Computational MethodApplication
Quantum Chemical Calculations (e.g., DFT) Predicts the relative stabilities of tautomers and the energy barriers for their interconversion.
Molecular Dynamics Simulations Can be used to study the dynamics of tautomerism in different solvent environments.

Molecular Modeling and Docking Simulations

Ligand-Protein Interaction Profiling for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential protein targets and understanding the molecular basis of ligand binding. For pyrimidine derivatives, docking studies have been employed to explore their interactions with various biological targets.

For instance, molecular docking has been used to study the binding of pyrimidine derivatives to enzymes like EGFR kinase and alpha-amylase. ekb.egremedypublications.com These studies help in identifying key amino acid residues in the active site that interact with the ligand. The interactions typically observed for pyrimidine-based compounds include hydrogen bonds, hydrophobic interactions, and pi-stacking interactions.

While specific docking studies for this compound are not detailed in the provided search results, the general principles can be inferred. The pyrimidinone core can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The 5-methyl and 2-propyl substituents would likely engage in hydrophobic interactions within the binding pocket of a target protein.

The process of molecular docking involves preparing the 3D structures of both the ligand and the protein, followed by a search algorithm that explores different binding poses of the ligand in the protein's active site. A scoring function is then used to rank the poses based on their predicted binding affinity.

Computational Assessment of Binding Affinities and Molecular Fit

Beyond predicting the binding pose, computational methods can also provide a quantitative estimation of the binding affinity between a ligand and a protein. This is often expressed as a binding energy or an inhibition constant (Ki). Various computational approaches, from simple scoring functions in docking programs to more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), are used for this purpose.

A study on a series of pyrimidinone inhibitors of Ubiquitin Specific Protease 7 (USP7) compared different computational methods for predicting binding affinity. rsc.org The accuracy of the predictions was found to follow the order: Umbrella Sampling > MM/PBSA > Glide XP scoring. rsc.org This highlights that more computationally intensive methods generally yield more accurate predictions.

The molecular fit of a ligand within a protein's binding site is crucial for its activity. This is assessed by analyzing the complementarity of the ligand's shape and chemical properties with those of the binding pocket. A good molecular fit maximizes favorable interactions and minimizes steric clashes.

For pyrimidine derivatives, computational studies have shown that substituents on the pyrimidine ring can be modified to improve binding affinity and selectivity for a particular target. The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of these compounds can also be predicted in silico to assess their drug-likeness. researchgate.net

Table 3: Computational Methods for Binding Affinity and Molecular Fit Assessment

MethodDescription
Molecular Docking Scoring Functions Provide a rapid estimation of binding affinity based on the docked pose.
MM/PBSA and MM/GBSA More accurate methods that combine molecular mechanics energies with continuum solvation models to calculate binding free energies.
Free Energy Perturbation (FEP) / Thermodynamic Integration (TI) Rigorous and computationally expensive methods for calculating relative binding affinities.
Umbrella Sampling A molecular dynamics simulation technique used to calculate the potential of mean force along a reaction coordinate, from which binding affinity can be derived. rsc.org

Mechanistic Studies of Biological Activities Associated with Pyrimidin 4 3h One Compounds

Enzyme Inhibition Mechanisms and Biological Targets

Dihydroorotate (B8406146) dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the production of DNA and RNA. patsnap.com By catalyzing the conversion of dihydroorotate to orotate, DHODH plays a pivotal role in cell proliferation and growth. patsnap.com The inhibition of this enzyme disrupts the synthesis of pyrimidine nucleotides, making it a key target for the treatment of various diseases, including cancer, autoimmune disorders, and viral infections. patsnap.com

Pyrimidin-4(3H)-one derivatives have been identified as potent inhibitors of DHODH. nih.gov The mechanism of action involves the binding of these compounds to the enzyme, which in turn blocks the pyrimidine biosynthesis pathway. patsnap.com This leads to a depletion of uridine (B1682114) monophosphate (UMP), a critical precursor for nucleic acid synthesis. patsnap.com Notably, the reliance of certain parasites, such as Plasmodium falciparum (the causative agent of malaria), on the de novo pyrimidine pathway makes DHODH an attractive target for antimalarial drugs. nih.gov Research has demonstrated that specific pyrimidone derivatives can exhibit high inhibitory activity against P. falciparum DHODH with significant selectivity over the human counterpart. nih.gov

Table 1: Examples of Pyrimidone Derivatives as DHODH Inhibitors

Compound Target Organism IC50 (nM) Selectivity (over hDHODH)
Compound 26 (from study) P. falciparum 23 >400-fold
Leflunomide Human Not specified in provided text Approved for autoimmune diseases

This table is for illustrative purposes based on the general findings for the pyrimidone class.

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in gene expression regulation by removing acetyl groups from histone and non-histone proteins. nih.gov Their activity is implicated in a variety of cellular processes, and their dysregulation is associated with diseases such as cancer and neurodegenerative disorders. nih.gov Pyrimidine-based compounds have emerged as a promising class of HDAC inhibitors.

Specifically, pyrimidine-based hydroxamic acids have been synthesized and evaluated for their inhibitory activity against HDAC isoforms. nih.gov The general mechanism of these inhibitors involves a zinc-binding group that chelates the zinc ion in the catalytic site of the HDAC enzyme. Research has shown that certain pyrimidine-based hydroxamic acids can exhibit inhibitory activity against both HDAC4 and HDAC8 isoforms. nih.gov For instance, N-hydroxy-6-[6-methyl-2-(methylthio)-5-propylpyrimidin-4-yloxy]hexanamide was identified as a potent inhibitor of both HDAC4 and HDAC8. nih.gov Furthermore, studies on pyrimidine-based 1,3,4-oxadiazoles have revealed isoform selectivity, with some compounds showing stronger activity against HDAC4 and others against HDAC8. researchgate.net

Table 2: HDAC Inhibition by a Pyrimidine-based Hydroxamic Acid

Compound HDAC Isoform IC50 (µM)
N-hydroxy-6-[6-methyl-2-(methylthio)-5-propylpyrimidin-4-yloxy]hexanamide HDAC4 16.6

This table presents data for a specific pyrimidine derivative to illustrate isoform-specific inhibition.

Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their aberrant activity is a hallmark of cancer. The pyrimidine scaffold is a common feature in many kinase inhibitors.

Src Family Kinases: The Src family of tyrosine kinases are key regulators of cell growth, differentiation, and survival. mdpi.com Overexpression and activation of Src have been implicated in the development and progression of various cancers. mdpi.com Pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent ATP-competitive Src tyrosine kinase inhibitors. mdpi.com These compounds have been shown to suppress tumor invasion by inhibiting the Src signaling pathway. mdpi.com

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation, and their inhibitors are a major focus of cancer drug development. nih.gov Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been designed and synthesized as potent inhibitors of CDKs. nih.gov For example, certain pyrido[2,3-d]pyrimidin-7-ones have demonstrated high potency against Cdk4. nih.govresearchgate.net X-ray crystallography has confirmed that these compounds occupy the ATP binding site of the kinase. nih.gov Furthermore, N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as effective CDK2 inhibitors. rsc.org

Table 3: Examples of Pyrimidine Derivatives as Protein Kinase Inhibitors

Compound Class Target Kinase Mechanism of Action
Pyrazolo[3,4-d]pyrimidines Src Family Kinases ATP-competitive inhibition
Pyrido[2,3-d]pyrimidin-7-ones Cdk4 ATP-competitive inhibition

This table summarizes the inhibitory action of different pyrimidine-based scaffolds on protein kinases.

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX enzymes. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is upregulated during inflammation. ijper.org

Pyrimidine derivatives have been investigated as selective COX-2 inhibitors, which is a desirable property to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.govnih.gov The mechanism of action for these pyrimidine-based anti-inflammatory agents is the suppression of PGE2 generation by inhibiting the activity of COX-2. nih.gov For instance, certain 2-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives have shown promising selective inhibition of the COX-2 isoenzyme over COX-1. ijper.org

Table 4: COX Inhibition Profile of a Thieno[2,3-d]pyrimidin-4(3H)-one Derivative

Compound (with para fluorophenyl substituent) COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2)

This table provides an example of the selective COX-2 inhibition by a pyrimidine derivative.

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that hydrolyze the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. nih.gov Pyrimidine and pyridine (B92270) derivatives have been designed and synthesized as potent cholinesterase inhibitors. nih.govmdpi.com

The mechanism of inhibition can vary. Some pyrimidine derivatives act as dual binding site inhibitors, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzyme. nih.gov This dual interaction can be particularly beneficial in the context of Alzheimer's disease, as the PAS of AChE is also involved in the aggregation of amyloid-β peptides. mdpi.com Studies have shown that pyridine amine derivatives are often more potent inhibitors of BChE than their pyrimidine counterparts. acs.org

The versatility of the pyrimidin-4(3H)-one scaffold extends to the inhibition of other enzymes as well. For example, pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as a novel class of selective aldose reductase inhibitors. researchgate.net Aldose reductase is an enzyme implicated in the development of diabetic complications.

Furthermore, a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative has been shown to inhibit d-dopachrome (B1263922) tautomerase activity. nih.gov This enzyme is a member of the macrophage migration inhibitory factor (MIF) family of proteins, which are involved in cancer development. nih.gov

Modulation of Cellular Processes and Pathways

Pyrimidin-4(3H)-one and its fused analogs, such as thieno[2,3-d]pyrimidin-4(3H)-ones and pyrido[2,3-d]pyrimidin-4(3H)-ones, are recognized for their broad spectrum of pharmacological activities, largely stemming from their structural similarity to the purine (B94841) bases of DNA and RNA. researchgate.netproquest.comekb.eg This resemblance allows them to interact with various biological targets, leading to the modulation of cellular signaling pathways crucial for cell survival and proliferation.

Regulation of Cell Proliferation and Apoptosis Induction

A significant body of research highlights the antiproliferative effects of pyrimidin-4(3H)-one derivatives across various cancer cell lines. These compounds often exert their effects by arresting the cell cycle at different phases and inducing apoptosis (programmed cell death).

For instance, studies on 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones have demonstrated potent inhibition of cancer cell proliferation. nih.gov One particular compound in this class exhibited a strong anti-proliferative effect against A549 lung cancer cells, with evidence of apoptosis induction confirmed by Hoechst 33258 staining, which revealed chromatin condensation—a hallmark of apoptotic cells. nih.gov Further investigation showed that this activity was linked to the modulation of apoptosis-related proteins. nih.gov

Similarly, certain pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been shown to induce apoptosis and cause cell cycle arrest. nih.gov One potent derivative, compound 8a , not only arrested the cell cycle in the pre-G1 phase in PC-3 prostate cancer cells but also significantly increased the levels of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov Other related compounds have been found to halt the cell cycle at the G2/M phase. proquest.comnih.gov The ability of these compounds to inhibit cell proliferation is often linked to their function as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are critical regulators of cell growth. nih.govnih.gov

The antiproliferative mechanisms of pyrimidine derivatives are diverse. Some compounds, like certain 5-alkyl pyrimidine derivatives, cause DNA damage, leading to cell cycle arrest at the G2/M checkpoint. proquest.com Others, such as specific pyrrolo[2,3-d]pyrimidin-4-one derivatives, inhibit the downstream USP7 pathway, leading to an accumulation of p53 and p21 proteins, which in turn disrupts cell cycle progression at the G1 phase and promotes apoptosis. ijrpr.com

Interference with Pyrimidine Biosynthesis

The structural analogy of the pyrimidine scaffold to endogenous nucleobases makes the pyrimidine biosynthesis pathway a logical target for these compounds. researchgate.net Inhibition of this pathway can starve a cell, particularly rapidly dividing cancer cells, of the necessary building blocks for DNA and RNA synthesis, thereby halting proliferation.

Research has identified that inhibitors of the pyrimidine biosynthesis pathway can suppress viral growth, not just by depriving the virus of nucleotides, but also by stimulating the host's innate immune response. nih.gov Studies have unraveled a link between the inhibition of this metabolic pathway and the enhanced expression of interferon-inducible antiviral genes, an effect dependent on the IRF1 transcription factor. nih.gov This suggests that the biological effects of pyrimidine biosynthesis inhibitors are multifaceted, involving both direct metabolic impact and modulation of cellular immune signaling. nih.gov

Furthermore, compounds with the thieno[2,3-d]pyrimidine (B153573) structure, which is closely related to the pyrimidin-4(3H)-one core, have been investigated as potential thymidylate synthase inhibitors. researchgate.netmdpi.com Thymidylate synthase is a crucial enzyme in the de novo pyrimidine biosynthesis pathway, responsible for the production of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. Inhibition of this enzyme leads to the depletion of the dTMP pool, disrupting DNA replication and repair, and ultimately causing cell death.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

Understanding the relationship between the chemical structure of pyrimidin-4(3H)-one derivatives and their biological activity is crucial for designing more potent and selective therapeutic agents. SAR and QSAR studies provide the foundational principles for this rational drug design process. nih.govmdpi.com

Elucidation of Structural Determinants for Biological Potency

SAR studies on various pyrimidin-4(3H)-one analogs have identified several key structural features that govern their biological potency. Modifications at different positions of the pyrimidine ring can dramatically alter the compound's activity.

Key Structural Modifications and Their Impact:

Scaffold/SeriesPosition of ModificationSubstituent Effect on ActivityReference
N-Benzyl-2-phenylpyrimidin-4-amine5-positionIntroduction of a methyl group led to a ~2-fold increase in potency. acs.org
N-Benzyl-2-phenylpyrimidin-4-amine6-positionMoving the methyl group from position 5 to 6 resulted in a 3-fold decrease in potency. acs.org
Pyrido[2,3-d]pyrimidin-4(3H)-one4-position of phenyl ringElectron-donating groups (e.g., -OCH₃) were beneficial for activity. nih.gov
5-methyl-4-thiopyrimidine5-positionHydroxylation of a methyl group to a hydroxymethyl group significantly increased cytotoxicity. nih.govresearchgate.net
Pyrazolo[1,5-a]pyrimidine2-position of phenyl ringA chlorine atom at the 2-position was more active than at the 3 or 4-positions. proquest.com

For example, in a series of N-Benzyl-2-phenylpyrimidin-4-amine derivatives, the introduction of a methyl group at the 5-position of the pyrimidine core resulted in a twofold increase in inhibitory potency. acs.org Conversely, moving this methyl group to the 6-position caused a threefold decrease in potency, highlighting the critical role of substituent placement. acs.org Similarly, studies on pyrido[2,3-d]pyrimidin-4(3H)-one derivatives found that electron-donating groups, such as a methoxy (B1213986) group (-OCH₃), on an attached phenyl ring were beneficial for anticancer activity. nih.gov The nature of the substituent at the 5-position is also a critical determinant; for instance, the hydroxylation of a 5-methyl group to a 5-hydroxymethyl group in certain 4-thiopyrimidine derivatives significantly enhanced their cytotoxic effects. nih.govresearchgate.net

Development of Predictive Models for Optimized Bioactivity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govscirp.org These models are invaluable for predicting the bioactivity of novel, unsynthesized molecules, thereby streamlining the drug discovery process by prioritizing the synthesis of the most promising candidates. scirp.orgresearchgate.net

The development of a QSAR model involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors quantify various physicochemical properties, such as lipophilicity, electronic effects, and molecular shape. Statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN) are then employed to build a predictive equation. nih.gov

For pyrimidine derivatives, QSAR models have been successfully developed to predict their activity as anticancer agents, such as VEGFR-2 inhibitors. nih.gov These models are evaluated for their statistical significance and predictive power using parameters like the regression coefficient (R²), root-mean-square error (RMSE), and the cross-validated regression coefficient (Q²). nih.govacs.org A robust QSAR model, characterized by high R² and Q² values, can provide crucial insights into the structural requirements for optimal bioactivity. nih.govacs.org For example, a QSAR analysis of dihydropyrimidinone derivatives as anticancer agents revealed the importance of topological and autocorrelated descriptors in influencing their activity, yielding a highly predictive model with an R² of 0.98 and a Q² of 0.97. nih.gov Such models guide medicinal chemists in making targeted structural modifications to enhance the desired biological effect. scirp.org

Preclinical Pharmacological Spectrum of Pyrimidin 4 3h One Compounds

Antimicrobial Activity Research

The pyrimidine (B1678525) scaffold is a foundational structure in medicinal chemistry, leading to the development of derivatives with significant antimicrobial properties. innovareacademics.ingsconlinepress.com Research into pyrimidin-4(3H)-one and related compounds has demonstrated a broad spectrum of activity against various pathogenic microorganisms.

Antibacterial Efficacy Studies

Derivatives of the pyrimidine core have been extensively evaluated for their antibacterial capabilities. Studies show that these compounds can be effective against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have shown notable bacteriostatic activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.gov The combination of these pyrimidine-based compounds with existing antibiotics like ampicillin (B1664943) has been observed to produce synergistic effects, suggesting a mechanism that increases bacterial susceptibility to cell wall-targeting agents. nih.gov

Similarly, research on 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) has identified compounds with remarkable antibacterial efficacy. mdpi.com Spirofused heterotricyclic derivatives containing a thiourea (B124793) moiety, in particular, have demonstrated potent activity against multiple bacterial species. mdpi.com Another study highlighted a pyrimidine derivative, 2-Methyl-3-(2-phenyl-2-oxoethyl)quinazolin-4(3H)-on, which exhibited marked antimicrobial activity against Klebsiella pneumoniae in in-vivo models, comparable to the antibiotic ceftriaxone. sibjcem.ru

Compound ClassBacterial Strain(s)Observed Efficacy
Pyrazolo[3,4-d]pyrimidinesS. aureus, E. coliDemonstrated bacteriostatic activity; synergistic effects with ampicillin. nih.gov
3,4-Dihydropyrimidin-2(1H)-ones (DHPMs)Various Gram-positive and Gram-negative bacteriaSpiro-fused derivatives showed significant antibacterial potency. mdpi.com
2-Methyl-3-(2-phenyl-2-oxoethyl)quinazolin-4(3H)-onKlebsiella pneumoniaeMarked in-vivo antimicrobial activity, comparable to ceftriaxone. sibjcem.ru

Antifungal Efficacy Studies

The antifungal potential of pyrimidine derivatives is also a significant area of research. Various synthesized compounds have demonstrated growth inhibition effects against a wide range of phytopathogenic fungi. nih.gov For example, a study of novel pyrimidine derivatives containing an amide moiety found that compound 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide exhibited excellent activity against Phomopsis sp., with efficacy surpassing that of the commercial fungicide Pyrimethanil. nih.gov

Other studies have reported that pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives possess promising antifungal properties against several pathogenic microorganisms. nih.gov The versatility of the pyrimidine structure allows for modifications that can enhance potency against specific fungal species, making it a valuable scaffold for developing new agricultural and clinical antifungal agents. nih.govnih.gov

Compound/Derivative ClassFungal Strain(s)Observed Efficacy
Pyrimidine Amide DerivativesPhomopsis sp., Botrytis cinereaCompound 5o showed an EC50 value of 10.5 μg/ml against Phomopsis sp., superior to Pyrimethanil. nih.gov
Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-onesVarious pathogenic fungiExhibited promising antifungal properties. nih.gov
General Pyrimidine Derivatives14 different phytopathogenic fungiMany derivatives showed potent fungicidal activities, some exceeding control fungicides. nih.govresearchgate.net

Antiviral Activity Research

The structural similarity of pyrimidines to the nucleobases found in DNA and RNA makes them prime candidates for antiviral drug development. gsconlinepress.comwjarr.com A wide variety of pyrimidine molecules have been produced and tested for activity against numerous viruses, including influenza virus, herpes virus, hepatitis B and C, and human immunodeficiency virus (HIV). nih.gov

Research has shown that inhibiting pyrimidine synthesis can be a powerful antiviral strategy. By limiting the availability of pyrimidines, the replication of viruses that rely on host cell machinery for nucleic acid synthesis can be suppressed. nih.gov For instance, 4,7-disubstituted pyrimido[4,5-d]pyrimidines have demonstrated notable efficacy against human coronaviruses (HCoV-229E). mdpi.com Furthermore, pyrazolo[3,4-d]pyrimidines, which are structural analogs of purines, have also been reported to possess significant antiviral activities. mdpi.com The broad-spectrum potential of these compounds continues to make them an important focus of antiviral research. nih.govcaymanchem.com

Anticancer Activity Research

The role of pyrimidine derivatives as anticancer agents is well-established, with many compounds targeting pathways involved in cell proliferation and survival. ekb.egmdpi.com The pyrimidin-4(3H)-one scaffold and its bioisosteres are central to the design of new therapeutic agents that exhibit cytotoxicity against various cancer cell lines.

In Vitro Cytotoxicity Investigations

Numerous studies have documented the cytotoxic effects of pyrimidin-4(3H)-one derivatives against a panel of human cancer cell lines. A series of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were designed as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov These compounds showed significant cytotoxic activities against lung (A-549), prostate (PC-3), colon (HCT-116), and breast (MCF-7) cancer cell lines. nih.gov

Similarly, pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their anti-proliferative effects. One study found that a representative compound, 6c, potently inhibited cell proliferation in DDR1-overexpressing HCT-116 and MDA-MB-231 cell lines with IC50 values of 4.00 and 3.36 μM, respectively. nih.gov Another investigation into novel pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] nih.govsibjcem.runih.govtriazolo[1,5-c]pyrimidine derivatives revealed superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range. rsc.org These findings underscore the potential of this chemical class to yield potent anticancer agents. nih.govresearchgate.netresearchgate.net

Compound ClassCancer Cell Line(s)Key Findings (IC50 Values)
Pyrido[2,3-d]pyrimidin-4(3H)-one derivativesA-549, PC-3, HCT-116, MCF-7Compound 8a showed an IC50 of 7.98 μM against PC-3 cells. nih.gov
4-amino-1H-pyrazolo[3,4-d]pyrimidine derivativesHCT-116, MDA-MB-231Compound 6c showed IC50 values of 4.00 μM (HCT-116) and 3.36 μM (MDA-MB-231). nih.gov
Pyrazolo[3,4-d]pyrimidine derivativesMCF-7, HCT-116, HepG-2Showed superior cytotoxicity with IC50 values ranging from 6 to 99 nM. rsc.org
Pyridopyrimidinone-thiazole hybridsMCF-7, HeLaCompound K5 (4-chlorophenyl substituted) showed IC50 of 119 μM (MCF-7) and 15 μM (HeLa). nih.gov

Anti-inflammatory Activity Research

The pyrimidine nucleus is a common scaffold in compounds investigated for anti-inflammatory properties. nih.govnih.gov Several pyrimidine analogues have been approved for clinical use as anti-inflammatory drugs. nih.gov The mechanism of action for many pyrimidine-based anti-inflammatory agents is associated with the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes, which in turn reduces the production of prostaglandins. nih.gov

For instance, a study on 5-(6-methyl-2-substituted 4-pyrimidinyloxymethyl)-1,3,4-oxadiazole-2-thiones, which share the methyl-substituted pyrimidine core, demonstrated anti-inflammatory activity in vivo, with some compounds being more active than acetylsalicylic acid. nih.gov Another study on pyrazolo[1,5-a]quinazolines, a class of fused pyrimidine derivatives, identified compounds with anti-inflammatory activity by inhibiting NF-κB transcriptional activity. mdpi.com

However, specific studies detailing the anti-inflammatory activity, mechanisms of action, or relevant in vitro/in vivo data for 5-Methyl-2-propylpyrimidin-4(3H)-one could not be identified.

Investigations into Other Therapeutic Potentials

Antihypertensive and Diuretic Activity Research

Derivatives of pyrimidin-4(3H)-one have been explored as potential antihypertensive agents. One notable area of research has been the development of these compounds as analogues of losartan, acting as angiotensin II receptor type 1 (AT1) antagonists. While specific data on This compound is not available, this line of research indicates the potential of the pyrimidin-4(3H)-one scaffold in cardiovascular therapeutics. Additionally, certain 4-anilino derivatives of pyridopyrimidines have been reported to possess both diuretic and antihypertensive activities. mdpi.com

Anticonvulsant and Anthelmintic Activity Research

The pyrimidine scaffold is present in various compounds investigated for central nervous system activity, including anticonvulsant effects. Research on 6-methyl-2-((2-oxo-2-arylethyl)thio) pyrimidin-4(3H)-one derivatives, which are structurally related to the target compound, has been conducted to evaluate their anticonvulsant potential. nih.govrsc.org

In the realm of anthelmintic research, pyrimidine derivatives have also been a subject of interest. For example, a study on novel (E)-2-methyl/propyl-4-(2-(substitutedbenzylidene)hydrazinyl)-5,6,7,8-tetrahydrobenzo nih.govmdpi.comthieno[2,3-d]pyrimidines showed potential anthelmintic activity. nih.gov However, no specific anticonvulsant or anthelmintic studies for This compound were found.

Antileishmanial and Antimalarial Activity Research

The pyrimidine ring is a key component of several compounds with antiprotozoal activity. The hybridization of a 4-aminoquinoline (B48711) core, a known antimalarial pharmacophore, with other heterocyclic systems is a strategy used in the development of new antimalarial agents. mdpi.com While various pyrimidine derivatives have been synthesized and evaluated for their antimalarial and antileishmanial properties, no specific research on This compound in this context has been published.

Antihistaminic Activity Research

Certain pyrimidinone derivatives have been designed and synthesized as potential histamine (B1213489) H1-receptor antagonists. nih.gov These studies often focus on creating molecules that fit a specific pharmacophoric model for H1-receptor binding. The histamine H4 receptor is another target for which pyrimidine-based ligands could be relevant, particularly in the context of inflammatory and immune diseases. mdpi.comnih.gov Despite these broader explorations, there is no specific information available regarding the antihistaminic activity of This compound .

Antioxidant Activity Research

The antioxidant potential of pyrimidine derivatives has been an area of active research. nih.govnih.gov The ability of these compounds to scavenge free radicals is a key aspect of this activity. nih.govresearchgate.net Studies on various pyrimidine derivatives have utilized assays such as DPPH, ABTS, nitric oxide, and hydrogen peroxide radical scavenging to evaluate their antioxidant capacity. rsc.orgresearchgate.net For example, certain 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives have shown excellent potency in both ABTS and DPPH radical scavenging assays. rsc.org However, specific antioxidant studies on This compound have not been reported in the available literature.

Future Perspectives and Unexplored Research Avenues for 5 Methyl 2 Propylpyrimidin 4 3h One

Development of Novel Synthetic Methodologies for Enhanced Efficiency

The future synthesis of 5-Methyl-2-propylpyrimidin-4(3H)-one and its derivatives will likely pivot towards more efficient, cost-effective, and environmentally sustainable methods. Traditional synthetic routes for pyrimidines often involve harsh reagents and produce significant waste. rasayanjournal.co.in Modern synthetic chemistry, however, offers a variety of "green" alternatives that could be adapted for this specific compound. nih.gov

Key areas for development include:

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times and improve yields for various pyrimidine (B1678525) derivatives. ijper.orgnih.gov Applying microwave irradiation to the condensation reaction that forms the pyrimidinone ring could offer a more efficient pathway.

Multicomponent Reactions (MCRs): MCRs, such as the Biginelli reaction, allow for the construction of complex molecules like pyrimidinones (B12756618) in a single step from three or more reactants. rasayanjournal.co.innih.gov Developing a robust MCR protocol for this compound would streamline its production significantly.

Catalyst Innovation: The exploration of novel, reusable, and green catalysts can lead to cleaner and more efficient reactions. benthamdirect.com This includes using solid acid catalysts or biocatalysts to replace traditional hazardous acids or bases.

Solvent-Free and Aqueous Synthesis: Moving away from volatile organic solvents to solvent-free conditions or using water as a solvent are central tenets of green chemistry that could be applied to the synthesis of this compound. rasayanjournal.co.innih.gov

Table 1: Comparison of Synthetic Methodologies for Pyrimidine Derivatives
MethodologyKey AdvantagesPotential Application for this compoundReference
Conventional HeatingWell-established protocolsBaseline method, often with longer reaction times and lower yields. ijper.org
Microwave-Assisted SynthesisShorter reaction times, higher yields, environmentally friendly.Accelerating the cyclization step to form the pyrimidinone ring. ijper.orgnih.gov
Multicomponent Reactions (MCRs)High atom economy, procedural simplicity, reduced waste.One-pot synthesis from simpler starting materials. rasayanjournal.co.in
Green CatalystsReusable, reduced environmental impact, high selectivity.Employing solid acids or enzymes to catalyze the condensation. benthamdirect.com

Identification of Undiscovered Molecular Targets and Biological Pathways

The pyrimidine scaffold is known to interact with a vast array of biological targets, exhibiting activities ranging from anticancer and antimicrobial to anti-inflammatory. nih.govresearchgate.net This promiscuity suggests that this compound may have undiscovered pharmacological potential. A crucial future direction is the systematic screening of this compound against diverse biological targets to identify novel activities.

Future research should focus on:

Broad-Spectrum Screening: Testing the compound against large panels of kinases, proteases, G-protein coupled receptors (GPCRs), and other enzyme families to uncover unexpected interactions. Pyrimidine derivatives have shown promise as inhibitors of targets like EGFR, SHP2, and BRD4/PLK1. mdpi.comnih.govnih.gov

Phenotypic Screening: Utilizing cell-based assays to identify the compound's effect on various cellular processes, such as cell proliferation, apoptosis, and inflammation, across different cell lines (e.g., cancer, immune cells). nih.gov

Target Deconvolution: Once a biological effect is observed, advanced proteomics and genomics techniques can be used to identify the specific molecular target or pathway responsible for the compound's activity.

Advanced Computational Drug Design and Virtual Screening

Computational chemistry provides powerful tools to accelerate the drug discovery process. nih.gov For this compound, these methods can be used to predict its biological targets and to design novel analogs with enhanced potency and selectivity.

Key computational strategies include:

Molecular Docking: Simulating the interaction of this compound with the three-dimensional structures of known drug targets to predict binding affinity and mode. This can help prioritize which biological targets to investigate experimentally. researchgate.net

Virtual Screening: Using the this compound structure as a query to search large chemical libraries for commercially available or synthetically accessible molecules with similar properties that might bind to the same targets. nih.gov

Pharmacophore Modeling: Identifying the essential structural features of the compound responsible for its biological activity. This model can then be used to design new molecules that retain these features while having improved drug-like properties. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): Employing high-level calculations to understand the electronic properties of the molecule and its precise interactions within a protein's active site, guiding more refined drug design.

Strategies for Improving Chemical Stability for Research Applications

The utility of a chemical compound in research and development is partly dependent on its stability in various experimental conditions. The pyrimidinone ring, while a versatile scaffold, can sometimes be susceptible to degradation, particularly under acidic conditions. nih.gov A thorough investigation into the chemical stability of this compound is a critical, yet often overlooked, area of research.

Future studies should address:

Stability Profiling: Assessing the compound's stability in different pH buffers, in the presence of metabolic enzymes (e.g., liver microsomes), and under various storage conditions.

Forced Degradation Studies: Exposing the compound to harsh conditions (e.g., strong acid, base, oxidation, light) to identify potential degradation pathways and products.

Structural Modification: If instability is identified as an issue, medicinal chemistry efforts can be directed toward modifying the pyrimidinone core or its substituents to enhance stability. For instance, functionalizing the pyrimidinone ring has been shown to improve acid stability in other contexts. nih.gov The inherent properties of pyrimidinones are linked to the reactivity of the ring, which can be modulated through synthetic chemistry. nih.gov

Addressing Complex Structure-Activity Relationships in Pyrimidinone Design

Understanding how the different parts of the this compound molecule contribute to its biological activity is fundamental for designing more effective analogs. The pyrimidine skeleton can be readily modified at several positions, allowing for fine-tuning of its pharmacological properties. nih.govmdpi.com A systematic exploration of the structure-activity relationship (SAR) for this compound is a vital future endeavor.

A focused SAR campaign would involve:

Modification of the 2-Propyl Group: Synthesizing analogs where the propyl group is replaced with other alkyl chains (e.g., ethyl, butyl), branched alkyls (e.g., isopropyl), or small cyclic groups to probe the size and shape requirements of the binding pocket.

Modification of the 5-Methyl Group: Replacing the methyl group with other substituents (e.g., hydrogen, ethyl, halogens) to determine its role in the compound's activity. Studies on related structures have shown that even small changes at this position can significantly impact biological effects. mdpi.comnih.gov

Exploration of other positions: Investigating the effect of adding substituents at other available positions on the pyrimidinone ring.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Methyl-2-propylpyrimidin-4(3H)-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Key synthetic routes involve condensation reactions using ammonium acetate (NH4OAc) in glacial acetic acid under reflux (108°C), as demonstrated in pyrimidine derivative syntheses . Solvent choice (e.g., AcOH vs. ethanol) and stoichiometric ratios of reagents significantly impact yield. For purification, recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended. Monitor reaction progress via TLC (Rf ~0.3–0.5 in 1:1 hexane/EtOAc) to optimize conditions .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • NMR (¹H/¹³C) to confirm substitution patterns and tautomeric forms (e.g., enol-keto equilibrium).
  • HPLC with a C18 column and ammonium acetate buffer (pH 6.5, 15.4 g/L in water) for purity assessment .
  • Mass spectrometry (HRMS) for molecular ion validation (expected [M+H]+ ~181.1 m/z).
  • XRD (if crystalline) to resolve structural ambiguities, referencing CCDC databases for related pyrimidinones .

Advanced Research Questions

Q. How can researchers address discrepancies in spectral data during structural elucidation?

  • Methodological Answer : Contradictions in NMR or IR spectra may arise from tautomerism or impurities. To resolve:

  • Perform variable-temperature NMR to observe tautomeric shifts.
  • Cross-validate with XRD data (e.g., CCDC 1893720/1893721 for analogous pyrimidinones) .
  • Conduct spiking experiments with synthesized impurities (e.g., 4-methylpyrido derivatives) to identify contaminants .

Q. What strategies exist for impurity profiling and ensuring batch-to-batch consistency in synthesis?

  • Methodological Answer :

  • Impurity Identification : Use LC-MS/MS to detect byproducts (e.g., propyl-group oxidation intermediates). Reference EP/Ph. Eur. standards for pyrimidine-related impurities (e.g., 3-Amino-2-chloro-4-methylpyridine) .
  • Quantitative Analysis : Employ HPLC with diode-array detection (DAD) at 254 nm, using the ammonium acetate buffer system (pH 6.5) for baseline separation .
  • Process Controls : Optimize reaction time/temperature to minimize side products (e.g., over-alkylation).

Q. How can computational modeling aid in predicting the reactivity or stability of this compound?

  • Methodological Answer :

  • DFT Calculations : Model tautomeric equilibria (e.g., enol vs. keto forms) using Gaussian09 with B3LYP/6-31G(d) basis sets to predict dominant forms under specific conditions.
  • MD Simulations : Assess stability in solvents (e.g., water, DMSO) using GROMACS, focusing on hydrogen-bonding interactions.
  • Docking Studies : Predict binding affinities for biological targets (e.g., kinases) using AutoDock Vina, leveraging structural data from related pyrimidinones .

Q. What experimental approaches evaluate environmental stability (e.g., light, humidity) of this compound?

  • Methodological Answer :

  • Forced Degradation Studies : Expose samples to UV light (ICH Q1B guidelines), 75% RH, or elevated temperatures (40°C/75% RH) for 4 weeks. Monitor degradation via HPLC-MS .
  • Surface Reactivity : Use microspectroscopic techniques (e.g., ToF-SIMS) to analyze interactions with silica or polymer surfaces, simulating indoor storage conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.